molecular formula C13H10N2O2 B2995421 2-[(E)-2-(2-nitrophenyl)vinyl]pyridine CAS No. 77340-84-2

2-[(E)-2-(2-nitrophenyl)vinyl]pyridine

Cat. No.: B2995421
CAS No.: 77340-84-2
M. Wt: 226.235
InChI Key: YADNATDOWRSAOC-CMDGGOBGSA-N
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Description

2-[(E)-2-(2-nitrophenyl)vinyl]pyridine is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.235. The purity is usually 95%.
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Biological Activity

2-[(E)-2-(2-nitrophenyl)vinyl]pyridine is an organic compound characterized by a pyridine ring substituted with a vinyl group and a nitrophenyl moiety. Its molecular formula is C13H10N2O2, with a molecular weight of approximately 230.23 g/mol. This compound has garnered interest due to its unique structural features that may confer various biological activities, including potential applications in medicinal chemistry and organic synthesis.

The presence of the vinyl group allows for electrophilic addition reactions, while the nitro group can participate in nucleophilic substitutions. This dual reactivity enhances the compound's potential interactions with biological targets, making it a candidate for further exploration in drug development and material sciences .

Biological Activity Overview

Research on the biological activity of this compound is limited, but several studies suggest its potential roles in various biochemical pathways:

  • Antimicrobial Activity : Preliminary investigations indicate that compounds similar to this compound exhibit antimicrobial properties. The nitro group is often associated with increased interaction with biological macromolecules, potentially leading to inhibition of microbial growth .
  • Anticancer Properties : The structural similarities to other biologically active compounds suggest that this compound may also possess anticancer activity. For instance, related nitropyridines have shown efficacy against various cancer cell lines .

The exact mechanism of action for this compound remains poorly defined. However, similar compounds have been observed to engage in interactions with enzymes and proteins through their electrophilic sites, potentially leading to inhibition or modulation of enzymatic activity .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on structurally related compounds provides insights into its potential biological activities:

  • Nucleophilic Functionalization : A study on 3-nitropyridines demonstrated that nucleophiles could effectively react with nitro-substituted pyridines, suggesting that this compound may also undergo similar reactions which could be exploited for developing new therapeutic agents .
  • Photophysical Properties : Research into related vinylpyridines highlights their luminescent properties, which could be relevant for developing fluorescent probes in biological systems .
  • Inhibitory Effects : Compounds with similar nitro and vinyl groups have been evaluated for their inhibitory effects on various enzymes, indicating that this compound might exhibit comparable inhibitory profiles against specific targets such as cytochrome P450 enzymes .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
2-VinylpyridineVinyl group at position 2 on pyridineUsed extensively in polymer synthesis
4-Nitrophenyl Vinyl EtherNitro group on para positionExhibits different reactivity patterns
3-(Nitrophenyl)prop-1-eneNitro group on propeneDifferent polymerization behavior
This compound Vinyl and nitrophenyl groupsDistinct reactivity due to both functional groups

Properties

IUPAC Name

2-[(E)-2-(2-nitrophenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADNATDOWRSAOC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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